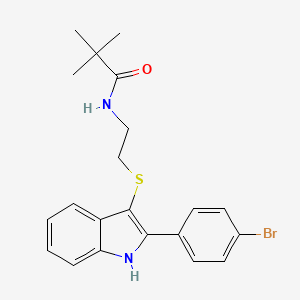
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide, also known as BRP-7, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide is not fully understood. However, it has been proposed that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research studies. It has also been synthesized using a unique method, which makes it an attractive compound for further research. However, the limitations of this compound include its limited solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Future research can also focus on the development of this compound as a potential anticancer drug and its application in the treatment of inflammatory and infectious diseases.
Conclusion:
In conclusion, this compound or this compound is a novel compound that has shown promising results in various scientific research studies. It has been found to exhibit anticancer activity, anti-inflammatory and analgesic effects, and antimicrobial activity against various bacterial strains. This compound has several advantages for lab experiments, but its limited solubility in water is a limitation. Future research can focus on the development of more efficient synthesis methods, understanding the mechanism of action, and the development of this compound as a potential drug for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with aniline in the presence of a catalyst to form 4-bromo-N-phenylaniline. This intermediate is then reacted with indole-3-thiol in the presence of a base to form 2-(4-bromophenyl)-1H-indole-3-thiol. The final step involves the reaction of 2-(4-bromophenyl)-1H-indole-3-thiol with pivaloyl chloride and triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has shown potential in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-21(2,3)20(25)23-12-13-26-19-16-6-4-5-7-17(16)24-18(19)14-8-10-15(22)11-9-14/h4-11,24H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJENPPXLYXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



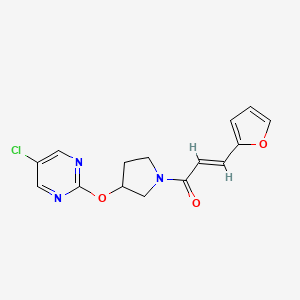
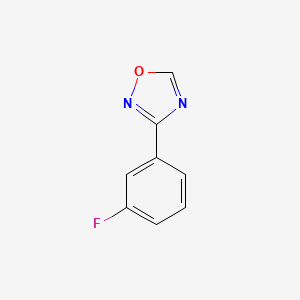
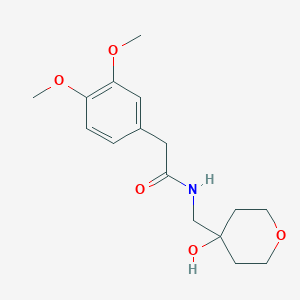
![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)

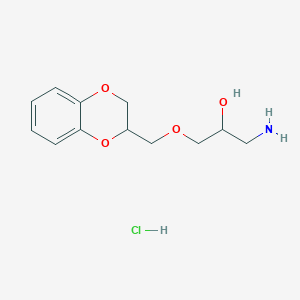
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

